Methyl 4-tert-butylbenzoate

Description

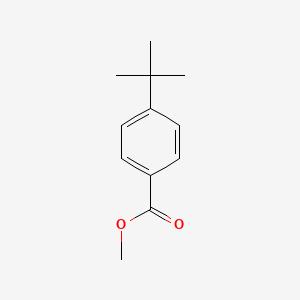

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIJOAFHOIWPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885360 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-tert-butylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26537-19-9 | |

| Record name | Methyl 4-tert-butylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26537-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-tert-butylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026537199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-tert-butylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-tert-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-TERT-BUTYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VK4O27JMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-tert-butylbenzoate CAS number 26537-19-9

An In-depth Technical Guide to Methyl 4-tert-butylbenzoate (CAS 26537-19-9)

Introduction

This compound, with CAS registry number 26537-19-9, is an aromatic ester of significant interest in both academic research and industrial chemistry.[1][2] It is a clear, colorless to light yellow liquid at room temperature, characterized by the presence of a tert-butyl group and a methyl ester group attached to a benzene ring.[3][4][5] This compound serves as a critical organic synthesis intermediate, most notably in the production of personal care ingredients, polymers, and specialty chemicals.[6][7]

Its primary industrial application lies in its role as a key precursor to avobenzone, a widely used UVA filter in sunscreen products.[3][8][9] Beyond cosmetics, it functions as an alkyd resin modifier to enhance the physical properties of coatings and as an additive in PVC heat stabilizers and lubricants.[10][11] This guide provides a comprehensive technical overview for researchers and development professionals, covering its synthesis, characterization, applications, and handling, with an emphasis on the scientific principles underpinning its use.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is slightly soluble in water but miscible with common organic solvents like ethanol and ether.[3][5] Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26537-19-9 | [3][8][12][13] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][12][13][14] |

| Molecular Weight | 192.25 g/mol | [3][8][12] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 122-124 °C at 9 mmHg | [5][8][15] |

| Density | ~0.995 g/mL at 25 °C | [3][5][8] |

| Refractive Index (n20/D) | ~1.51 | [3][8][15] |

| Flash Point | >110 °C (>230 °F) | [3][15] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether | [3][5] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; mol [ image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=97433&t=l" label="" ]; caption [label="Figure 1: Chemical Structure of this compound", fontsize=10, fontcolor="#202124"]; }

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common laboratory-scale method being the Fischer esterification of 4-tert-butylbenzoic acid. Industrial production often utilizes the oxidation of p-tert-butyltoluene.[3][5][10]

Fischer Esterification: A Mechanistic Approach

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16][17] The reaction's core principle involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the carbonyl carbon's electrophilicity.[17][18] The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[17]

Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[19] The most common and cost-effective strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[16][19] An alternative is the removal of water as it forms, often accomplished using a Dean-Stark apparatus.[17][20]

Experimental Protocol: Fischer Esterification

The following is a representative, self-validating protocol for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tert-butylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[16][20] The use of excess methanol serves as both reactant and solvent, driving the equilibrium forward.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[20] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup and Isolation:

-

Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[20]

-

Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, brine.[20] The bicarbonate wash is crucial as it neutralizes the sulfuric acid catalyst and removes any unreacted 4-tert-butylbenzoic acid by converting it to its water-soluble sodium salt.

-

Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.[20]

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure ester as a colorless liquid.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard spectroscopic methods are employed for this purpose.

| Technique | Expected Data | Source(s) |

| ¹H NMR | δ ~7.9 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.3 (s, 9H, -C(CH₃)₃) | [21] |

| ¹³C NMR | Signals expected for ester carbonyl (~167 ppm), aromatic carbons (4 signals), methyl ester carbon (~52 ppm), and tert-butyl carbons (quaternary and methyl). | - |

| IR (Infrared) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches (~1280, 1110 cm⁻¹), C-H stretches (~2960 cm⁻¹). | - |

| MS (Mass Spec) | M⁺ at m/z = 192. Molecular ion peak and a prominent fragment at m/z = 177 [M-CH₃]⁺. | [22][23] |

Applications in Research and Industry

This compound's structure makes it a valuable building block for more complex molecules.[7]

Precursor to Avobenzone

The most significant application is in the synthesis of Avobenzone (Butyl Methoxydibenzoylmethane), a primary component of many commercial sunscreens due to its ability to absorb a wide range of UVA rays.[3][9] The synthesis involves a base-catalyzed Claisen condensation reaction between this compound and 4-methoxyacetophenone.[8][9] This reaction underscores the ester's utility in forming carbon-carbon bonds to construct complex molecular frameworks.

Other Industrial Uses

-

Polymer and Resin Modification: It is used as a modifier for alkyd resins, improving properties such as luster, color, and drying speed.[10][11] It also acts as a heat stabilizer for PVC and a nucleating agent for polypropylene (PP).[7][10]

-

Lubricants: Its derivatives can be used as additives in cutting oils and lubricants to enhance performance and provide rust prevention.[3][11]

-

Organic Intermediates: It serves as a starting material for various other organic compounds, such as tris(4-tert-butylphenyl)methyl chloride.[8][9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[4][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[24] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4][24]

Conclusion

This compound is a versatile and economically important chemical intermediate. Its straightforward synthesis via methods like the Fischer esterification, combined with its specific reactivity, makes it a cornerstone for producing high-value products, particularly in the personal care and polymer industries. A solid grasp of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in both research and industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 4. This compound | 26537-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 26537-19-9 [chemicalbook.com]

- 6. uvabsorbers.com [uvabsorbers.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound 99 26537-19-9 [sigmaaldrich.com]

- 9. vinatiorganics.com [vinatiorganics.com]

- 10. nbinno.com [nbinno.com]

- 11. Cas 26537-19-9,this compound | lookchem [lookchem.com]

- 12. chemscene.com [chemscene.com]

- 13. scbt.com [scbt.com]

- 14. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. athabascau.ca [athabascau.ca]

- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 21. This compound(26537-19-9) 1H NMR [m.chemicalbook.com]

- 22. This compound [webbook.nist.gov]

- 23. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. datasheets.scbt.com [datasheets.scbt.com]

Methyl 4-tert-butylbenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-tert-butylbenzoate in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount for its effective application. This compound, an important intermediate in organic synthesis, particularly for personal care products and polymer modifiers, presents a case study in the practical application of solubility principles.[1] This guide provides a deep dive into the solubility of this compound in various organic solvents, blending theoretical underpinnings with practical experimental methodologies.

This compound is a clear, colorless to pale yellow liquid at room temperature.[2][3] Its molecular structure, featuring a bulky nonpolar tert-butyl group and a polar ester functional group, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Density | 0.995 g/mL at 25 °C | [4] |

| Boiling Point | 122-124 °C at 9 mmHg | [4] |

| Flash Point | >110 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For this compound, the key interactions at play are:

-

Van der Waals forces: The nonpolar tert-butyl group and the benzene ring contribute to London dispersion forces.

-

Dipole-dipole interactions: The ester group introduces polarity, allowing for dipole-dipole interactions with polar solvents.

A solvent's ability to dissolve this compound will depend on the balance of these forces. Solvents with a mix of nonpolar and polar characteristics are likely to be effective.

Hansen Solubility Parameters

Solubility Profile of this compound

Based on available data and chemical principles, a qualitative and partially quantitative solubility profile can be constructed.

| Solvent | Polarity | Expected Solubility | Quantitative Data (if available) | Source |

| Hexane | Nonpolar | High | Not Found | |

| Toluene | Nonpolar (aromatic) | High | 9.0% (w/w) | [7] |

| Diethyl Ether | Slightly Polar | High | Miscible | [2] |

| Ethyl Acetate | Moderately Polar | High | Not Found | |

| Acetone | Polar aprotic | High | Not Found | |

| Ethanol | Polar protic | High | Miscible | [2][4] |

| Methanol | Polar protic | High | Miscible | [8][9] |

| Water | Very Polar | Low | Slightly soluble | [2] |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent at equilibrium.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath until equilibrium is reached. This may take several hours.

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue to a constant weight in a vacuum oven at a temperature below the boiling point of the solute.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish.

-

Calculate the mass of the solvent from the volume of the supernatant and its density at the experimental temperature.

-

Express the solubility in g/100 g of solvent or other desired units.

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb UV-Vis radiation and offers a high-throughput alternative to the gravimetric method.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After allowing the undissolved solute to settle, carefully withdraw a small aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in both the gravimetric and UV-Vis spectroscopic methods.

Caption: Gravimetric Method Workflow

Caption: UV-Vis Spectroscopic Method Workflow

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in various industrial applications. While comprehensive quantitative data remains somewhat elusive in publicly available literature, a strong understanding of its physicochemical properties and the principles of solubility allows for informed solvent selection. The experimental protocols detailed in this guide provide a robust framework for researchers to determine precise solubility data tailored to their specific needs, ensuring the successful formulation and application of this versatile compound.

References

- 1. Methyl P-tert-butyl Benzoate Manufacturer and Supplier | Uniproma [uniproma.com]

- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 3. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vinatiorganics.com [vinatiorganics.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. This compound | 26537-19-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 4-tert-butylbenzoate from p-tert-butylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for the esterification of p-tert-butylbenzoic acid to its corresponding methyl ester, methyl 4-tert-butylbenzoate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of reaction mechanisms, procedural causality, and practical laboratory protocols. We will explore the classic Fischer-Speier esterification and the use of diazomethane-based reagents, providing a comparative analysis to guide method selection. All protocols and mechanistic discussions are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 26537-19-9) is a key specialty chemical intermediate, primarily recognized for its role in the personal care industry.[1][2] It is a crucial precursor in the synthesis of avobenzone, a widely used UVA filter in sunscreen formulations.[3] The molecule's structure, featuring a tert-butyl group on a benzoate framework, also lends it utility as a modifier for alkyd resins and a stabilizer in PVC production.[2][3]

The synthesis of this ester from its parent carboxylic acid, p-tert-butylbenzoic acid, is a fundamental and illustrative example of esterification in organic chemistry.[2] The selection of a synthetic route depends on factors such as scale, required purity, available equipment, and, critically, safety infrastructure. This guide will dissect the most prevalent methods, focusing on the underlying principles that govern their successful implementation.

Synthetic Methodologies: A Comparative Exploration

The conversion of a carboxylic acid to an ester can be achieved through several pathways. For the synthesis of this compound, two primary methods offer distinct advantages and challenges: acid-catalyzed Fischer Esterification and methylation via diazoalkanes.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a cornerstone of organic synthesis involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium-controlled process, valued for its use of simple, inexpensive reagents.[5]

The reaction proceeds by refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The mechanism is a classic example of nucleophilic acyl substitution.[7]

The process involves several reversible steps:[4][6][8]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by applying Le Châtelier's principle, either by using a large excess of one reactant (typically the more affordable alcohol) or by removing water as it is formed.[8][9][10]

The following diagram illustrates the logical flow of a typical Fischer esterification experiment.

Caption: Experimental workflow for Fischer Esterification.

This protocol is adapted from established procedures for the esterification of benzoic acid derivatives.[11]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tert-butylbenzoic acid (17.8 g, 0.1 mol).

-

Reagent Addition: Add methanol (96 mL, approx. 2.4 mol), which serves as both the reactant and solvent. With gentle stirring, cautiously add concentrated sulfuric acid (1.5 mL) dropwise.

-

Reflux: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of a 5% sodium bicarbonate (NaHCO₃) solution (caution: effervescence will occur as excess acid is neutralized), and finally with 100 mL of saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation (boiling point: 122-124 °C at 9 mmHg) to yield pure this compound.[3]

Method 2: Methylation with Diazoalkanes

For substrates that are sensitive to harsh acidic conditions and high temperatures, or when near-quantitative yields are desired, methylation using diazoalkanes is a powerful alternative. This method is generally non-reversible and proceeds under very mild conditions.

The reaction involves an initial acid-base reaction between the carboxylic acid and the diazoalkane, followed by a nucleophilic substitution.[12] The primary reagents considered are diazomethane (CH₂N₂) and its safer surrogate, (trimethylsilyl)diazomethane (TMS-diazomethane).

The general mechanism is as follows:[13][14][15]

-

Protonation: The acidic proton of the carboxylic acid is transferred to the basic carbon atom of the diazoalkane.

-

Formation of Ion Pair: This creates an intimate ion pair consisting of the carboxylate anion and a highly reactive methyldiazonium cation (H₃C-N₂⁺).

-

Sₙ2 Displacement: The carboxylate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion. This displaces an exceptionally stable leaving group, dinitrogen (N₂) gas, driving the reaction to completion.

Caption: General mechanism for esterification using a diazoalkane.

-

Diazomethane (CH₂N₂): This reagent reacts instantaneously and provides excellent yields.[13][16] However, its use is severely restricted by its extreme toxicity and explosive nature.[15][17] It is a yellow gas that is typically generated in-situ from precursors like N-methyl-N-nitrosourea and used immediately in an ethereal solution. All operations must be conducted in a certified fume hood behind a blast shield using specialized flame-polished glassware to avoid scratches that could trigger detonation.[14][17]

-

(Trimethylsilyl)diazomethane (TMS-diazomethane): As a result of the hazards of diazomethane, TMS-diazomethane has emerged as a commercially available and safer alternative.[16][18] While still highly toxic and requiring careful handling, it is a liquid that is less prone to explosion.[19][20] It reacts slower than diazomethane but still provides high yields of methyl esters under mild conditions.[16]

This protocol is based on a general procedure for the efficient methylation of carboxylic acids.

-

Safety First: All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and double nitrile gloves.[19][20][21]

-

Reaction Setup: Dissolve p-tert-butylbenzoic acid (1.78 g, 10 mmol) in a mixture of diethyl ether (35 mL) and methanol (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (6 mL, 12 mmol) dropwise over 10-15 minutes. Evolution of nitrogen gas should be observed.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: If any yellow color from the excess TMS-diazomethane persists, cautiously add a few drops of acetic acid until the color disappears and gas evolution ceases.[20]

-

Workup: The reaction mixture can be concentrated directly under reduced pressure using a rotary evaporator to afford the product. For higher purity, an aqueous workup similar to the Fischer esterification protocol can be performed.

Comparative Analysis of Synthetic Methods

The choice between Fischer esterification and diazoalkane methylation is a critical decision based on project-specific requirements.

| Feature | Fischer-Speier Esterification | Methylation with TMS-diazomethane |

| Reaction Conditions | High temperature (reflux), strong acid catalyst | Low temperature (0 °C to RT), neutral |

| Reaction Time | Several hours (e.g., 4-6 h) | Shorter (e.g., 2-4 h) |

| Typical Yield | Good to excellent (75-95%), equilibrium-dependent[22][23] | Excellent to quantitative (>95%) |

| Byproducts | Water | Nitrogen gas |

| Advantages | Low-cost reagents, highly scalable, robust | Mild conditions, high yield, fast, no aqueous workup needed |

| Disadvantages | Harsh conditions (acid, heat), reversible, requires extensive workup | Highly toxic reagent, expensive, requires stringent safety protocols[19][20] |

| Ideal Application | Large-scale synthesis of robust molecules | Small-scale synthesis, acid/heat-sensitive substrates, high-purity requirements |

Product Characterization

Confirmation of the successful synthesis of this compound requires rigorous analytical characterization.

| Technique | Starting Material (p-tert-butylbenzoic acid) | Product (this compound) |

| Appearance | White crystalline solid | Clear, colorless liquid[1] |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1685 cm⁻¹)[24][25] | Absence of broad O-H, sharp C=O stretch (~1720 cm⁻¹), C-O stretch (~1280 cm⁻¹) |

| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 2H), ~7.4-7.5 (d, 2H), ~1.3 (s, 9H), broad singlet for COOH[26] | δ ~7.9 (d, 2H), ~7.4 (d, 2H), ~3.9 (s, 3H, -OCH₃), ~1.3 (s, 9H, -C(CH₃)₃)[27] |

| Mass Spec (EI) | M⁺ at m/z = 178[24] | M⁺ at m/z = 192, characteristic fragment at m/z = 177 ([M-CH₃]⁺)[28][29] |

Conclusion

The synthesis of this compound from p-tert-butylbenzoic acid can be effectively achieved via multiple routes, each with a distinct profile of advantages and operational demands. The Fischer-Speier esterification stands as a cost-effective and scalable method suitable for industrial production, provided the substrate can withstand the requisite acidic and thermal stress. Conversely, methylation with (trimethylsilyl)diazomethane offers a superior alternative for laboratory-scale synthesis where mild conditions and high purity are paramount. The selection of this latter method, however, is predicated on the availability of a stringent safety infrastructure and trained personnel due to the high toxicity of the reagent. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to make informed decisions, ensuring a safe, efficient, and successful synthesis.

References

- 1. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 26537-19-9,this compound | lookchem [lookchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 17. - Division of Research Safety | Illinois [drs.illinois.edu]

- 18. Trimethylsilyldiazomethane [commonorganicchemistry.com]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. ehs.ucsb.edu [ehs.ucsb.edu]

- 21. ehs.unm.edu [ehs.unm.edu]

- 22. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]

- 23. CN107311868A - A method for preparing methyl p-tert-butylbenzoate - Google Patents [patents.google.com]

- 24. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 25. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 26. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 27. This compound(26537-19-9) 1H NMR [m.chemicalbook.com]

- 28. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. This compound [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-tert-butylbenzoate as a Specialty Chemical Intermediate

Introduction

Methyl 4-tert-butylbenzoate (MTBB) is a pivotal specialty chemical intermediate, distinguished by its aromatic ester structure.[1] This colorless to light yellow liquid is a key building block in the synthesis of a wide array of organic molecules.[2][3][4] Its unique chemical properties make it an invaluable component in various industries, including personal care, polymers, and coatings.[1][5][6] This guide provides an in-depth exploration of MTBB, covering its synthesis, key reactions, and applications, with a focus on its role in the development of high-value downstream products.

Core Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its effective application in synthesis and formulation.

| Property | Value |

| CAS Number | 26537-19-9 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol [2][7][8] |

| Appearance | Clear, colorless to light yellow liquid[2][3] |

| Boiling Point | 122-124 °C at 9 mmHg[3][4][7][9] |

| Density | 0.995 g/mL at 25 °C[2][4][7][8] |

| Refractive Index | n20/D 1.51[2][4][7][9] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents.[2][3][6][9] |

| Flash Point | >110 °C (>230 °F)[2][9] |

Synthesis of this compound: The Fischer-Speier Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of p-tert-butylbenzoic acid with methanol.[4][8] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.[10][11]

Reaction Mechanism

The Fischer esterification is a reversible process.[12] The reaction is typically driven to completion by using an excess of the alcohol (methanol) or by removing water as it is formed.[11]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Laboratory Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

p-tert-butylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tert-butylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[13]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][13]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.[13]

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[13]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[13]

-

Purification: The crude product can be further purified by vacuum distillation to yield a clear, colorless liquid.

Key Applications as a Specialty Chemical Intermediate

This compound's value lies in its versatility as a precursor to a variety of high-value chemicals.[1][14]

Synthesis of Avobenzone

A primary application of MTBB is in the synthesis of Avobenzone, a widely used UVA filter in sunscreens.[2][4][5] This transformation is achieved through a Claisen condensation reaction with 4-methoxyacetophenone.[3][7][8]

Caption: Synthesis of Avobenzone from MTBB.

Polymer and Resin Modification

MTBB serves as a valuable intermediate in the polymer industry. It is used in the production of:

-

PVC heat stabilizers: Enhancing the thermal stability of polyvinyl chloride.[2][5][6]

-

Alkyd resin modifiers: Improving properties such as luster, color, and drying time in coatings.[1][2][5][6]

-

Polypropylene (PP) nucleating agents: Influencing the crystallization behavior of polypropylene.[5][6]

Other Organic Syntheses

The ester functionality of MTBB allows for a range of chemical transformations, making it a useful starting material for more complex molecules. For instance, it is used in the synthesis of tris(4-tert-butylphenyl)methyl chloride.[3][4] It also finds applications in the flavor and fragrance industry.[9][15]

Spectroscopic Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.4 and 7.9 ppm), and the methyl ester protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbon of the tert-butyl groups, the aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1720 cm⁻¹, C-O stretching bands, and bands characteristic of the substituted benzene ring. |

| Mass Spectrometry | The molecular ion peak (M+) at m/z = 192, and a prominent fragment ion at m/z = 177 resulting from the loss of a methyl group (-CH₃).[16] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8][17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4][17][18] Work should be conducted in a well-ventilated area or a fume hood.[18] It is stable under normal conditions but is incompatible with strong oxidizing agents.[19]

First Aid Measures:

-

In case of skin contact: Wash off immediately with soap and plenty of water.[19]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]

-

If swallowed: Do not induce vomiting. Call a physician or poison control center immediately.[17]

Conclusion

This compound is a cornerstone intermediate in specialty chemical synthesis. Its straightforward and scalable production via Fischer esterification, combined with its versatile reactivity, makes it an indispensable building block for a range of commercially important products. A thorough understanding of its properties, synthesis, and reaction pathways is essential for researchers and developers aiming to leverage this compound in the creation of innovative materials and formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 3. This compound | 26537-19-9 [chemicalbook.com]

- 4. vinatiorganics.com [vinatiorganics.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 26537-19-9,this compound | lookchem [lookchem.com]

- 7. This compound 99 26537-19-9 [sigmaaldrich.com]

- 8. vinatiorganics.com [vinatiorganics.com]

- 9. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. echemi.com [echemi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.ie [fishersci.ie]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of Methyl 4-tert-butylbenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-tert-butylbenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural verification. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectroscopic output, grounded in fundamental principles and validated by authoritative data.

Introduction

This compound (C₁₂H₁₆O₂) is a derivative of benzoic acid characterized by a bulky tert-butyl group at the para position of the benzene ring and a methyl ester functionality.[1][2] Its molecular structure dictates a unique spectroscopic fingerprint, which we will explore in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The careful interpretation of these spectra provides unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methyl ester, and tert-butyl protons. The predicted chemical shifts, multiplicities, and integration values are presented in the table below. This prediction is based on the analysis of structurally similar compounds and established chemical shift principles.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | H2, H6 |

| ~7.45 | Doublet (d) | 2H | H3, H5 |

| ~3.90 | Singlet (s) | 3H | H9 (O-CH₃) |

| ~1.33 | Singlet (s) | 9H | H11, H12, H13 (C(CH₃)₃) |

The two doublets in the aromatic region (~7.95 and ~7.45 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.95 ppm is attributed to the deshielding effect of the electron-withdrawing methyl ester group on the ortho protons (H2, H6). The upfield doublet at ~7.45 ppm corresponds to the protons ortho to the electron-donating tert-butyl group (H3, H5). The sharp singlet at ~3.90 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group. The most upfield signal, a sharp singlet at ~1.33 ppm with an integration of 9H, is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C7 (C=O) |

| ~156.5 | C4 |

| ~129.5 | C2, C6 |

| ~128.0 | C1 |

| ~125.4 | C3, C5 |

| ~52.0 | C9 (O-CH₃) |

| ~35.1 | C10 |

| ~31.2 | C11, C12, C13 |

The carbonyl carbon of the ester group (C7) appears as the most downfield signal around 167.0 ppm. The aromatic carbons resonate in the region of ~125-157 ppm. The quaternary carbon attached to the bulky tert-butyl group (C4) is observed at ~156.5 ppm. The signal for the ipso-carbon attached to the ester group (C1) is found around 128.0 ppm. The two sets of equivalent aromatic CH carbons (C2/C6 and C3/C5) appear at approximately 129.5 and 125.4 ppm, respectively. In the aliphatic region, the methyl carbon of the ester group (C9) resonates at ~52.0 ppm. The quaternary carbon of the tert-butyl group (C10) is found at ~35.1 ppm, and the three equivalent methyl carbons of the tert-butyl group (C11, C12, C13) give a single sharp peak at ~31.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

IR Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of the ester and substituted aromatic functionalities.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-3000 | Medium-Strong | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1500 | Medium-Weak | Aromatic C=C Stretch |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear as weaker bands in the 1610-1500 cm⁻¹ region. The strong absorptions at approximately 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester linkage. Finally, the strong band around 850 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern on the benzene ring, arising from the out-of-plane C-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

MS Data and Interpretation

The mass spectrum of this compound provides a clear molecular ion peak and a characteristic fragmentation pattern.[2]

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~20 | [M]⁺ (Molecular Ion) |

| 177 | 100 | [M - CH₃]⁺ |

| 161 | ~15 | [M - OCH₃]⁺ |

| 133 | ~10 | [M - COOCH₃]⁺ |

| 117 | ~5 | [C₉H₉]⁺ |

| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | ~30 | [C(CH₃)₃]⁺ |

The molecular ion peak ([M]⁺) is observed at an m/z of 192, which corresponds to the molecular weight of this compound (C₁₂H₁₆O₂). The base peak, with the highest relative intensity (100%), is at m/z 177. This corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragment is observed at m/z 161, which arises from the loss of a methoxy radical (•OCH₃) from the ester group. The loss of the entire methoxycarbonyl group (•COOCH₃) leads to the fragment at m/z 133. The presence of a tert-butyl group is further supported by the peak at m/z 57, corresponding to the tert-butyl cation.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating dataset for the characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and reveals a logical fragmentation pattern. This multi-technique approach ensures the unambiguous identification and quality assessment of this important chemical intermediate, providing researchers and drug development professionals with the necessary tools for confident structural elucidation.

References

An In-depth Technical Guide to the Reactivity of the Ester Group in Methyl 4-tert-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-tert-butylbenzoate is a key intermediate in organic synthesis, notably in the production of personal care products like avobenzone, and as a modifier for alkyd resins.[1][2][3] Its reactivity is primarily governed by the interplay of the sterically demanding tert-butyl group and the electronic nature of the ester functionality. This guide provides a comprehensive analysis of the reactivity of the ester group in this compound, detailing the mechanistic principles and providing field-proven experimental protocols for its key transformations.

Introduction: Structural and Electronic Landscape

This compound, with the chemical formula C12H16O2, is a clear, colorless liquid at room temperature.[1][4] Its molecular structure is characterized by a benzene ring substituted with a methyl ester group and a bulky tert-butyl group at the para position. This specific arrangement dictates the molecule's chemical behavior.

Electronic Effects: The tert-butyl group is an electron-donating group (EDG) through an inductive effect.[5] This increases the electron density on the aromatic ring. In contrast, the methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. These opposing electronic influences modulate the reactivity of the ester's carbonyl carbon. The electron-donating nature of the tert-butyl group can slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to unsubstituted methyl benzoate.

Steric Hindrance: The most significant feature influencing the reactivity of this compound is the steric bulk of the tert-butyl group.[5] While positioned at the para position and thus not directly shielding the ester group, its presence can influence the overall molecular packing and solvation, which can indirectly affect reaction rates. More importantly, in reactions involving the aromatic ring, the tert-butyl group strongly directs incoming electrophiles to the ortho positions, though its size can also hinder these positions to some extent.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26537-19-9[1] |

| Molecular Formula | C12H16O2[1] |

| Molecular Weight | 192.25 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 122-124 °C/9 mmHg[4] |

| Density | 0.995 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.51[1] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents.[1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of p-tert-butylbenzoic acid.[1][6] P-tert-butylbenzoic acid itself can be synthesized through various oxidation methods of p-tert-butyltoluene.[2][7]

Common synthetic routes to p-tert-butylbenzoic acid include:

-

Liquid-phase oxidation: Using acetic acid as a solvent and an oxidizing agent like lead acetate at low temperatures.[2][7]

-

High-temperature gas-phase oxidation: In the presence of a catalyst.[1][7]

-

Nitric acid oxidation: A highly efficient method involving the direct oxidation of p-tert-butyltoluene with nitric acid.[2][7]

Key Reactions of the Ester Group

The ester group in this compound undergoes several characteristic reactions, including hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Saponification and Acid-Catalyzed Reactions

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This can be achieved under either basic (saponification) or acidic conditions.[8][9]

3.1.1. Base-Catalyzed Hydrolysis (Saponification)

Saponification is the irreversible hydrolysis of an ester using a strong base, typically sodium hydroxide.[9][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[9][11] This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic methoxide to form the carboxylate salt.[9][11] An acidic workup is required to protonate the carboxylate and isolate the p-tert-butylbenzoic acid.[9]

Diagram 1: Saponification Mechanism of this compound

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol: Saponification of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux: Heat the mixture to reflux for 1-2 hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the alcohol solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[13] This will precipitate the p-tert-butylbenzoic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

3.1.2. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[8][10] The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[8][10] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[8][9]

Diagram 2: Acid-Catalyzed Hydrolysis Workflow

Caption: Workflow for acid-catalyzed ester hydrolysis.

Reduction of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, (4-tert-butylphenyl)methanol. Strong reducing agents are required for this transformation.

3.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[14][15] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This is followed by the elimination of a methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.[15][16]

Experimental Protocol: LiAlH₄ Reduction of this compound

-

Safety Precautions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a cautious addition of water and then an aqueous solution of NaOH or an acid.[17]

-

Workup and Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield (4-tert-butylphenyl)methanol.

Table 2: Comparison of Common Reducing Agents for Esters

| Reagent | Strength | Selectivity | Typical Solvents |

| LiAlH₄ | Very Strong | Low (reduces many functional groups)[14] | Ethers (THF, Et₂O) |

| LiBH₄ | Strong | More selective than LiAlH₄ | THF[14] |

| DIBAL-H | Strong | Can be selective for reduction to aldehyde at low temperatures | Hydrocarbons, Ethers[14] |

| NaBH₄ | Weak | Generally does not reduce esters | Alcohols (MeOH, EtOH)[14] |

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to produce tertiary alcohols.[18] The reaction involves the nucleophilic addition of two equivalents of the Grignard reagent to the ester. The first equivalent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form the tertiary alcohol after an acidic workup.[18]

Diagram 3: Grignard Reaction with an Ester

Caption: General pathway for the reaction of an ester with a Grignard reagent.

Applications in Synthesis

The reactivity of the ester group in this compound is harnessed in various industrial applications.

-

Avobenzone Synthesis: A key application is the Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone, a widely used UVA filter in sunscreens.[1][4][7]

-

Polymer Additives: It is used as an alkyd resin modifier to improve properties such as luster and color.[1][3] It also finds use as a PVC heat stabilizer.[2][3]

-

Intermediate for Specialty Chemicals: Its versatile reactivity makes it a valuable starting material for the synthesis of other complex organic molecules.[3][19]

Conclusion

The reactivity of the ester group in this compound is a well-understood and predictable aspect of its chemistry, primarily influenced by the electronic and steric properties of its substituents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate. A thorough understanding of its reaction pathways is crucial for optimizing existing synthetic routes and developing novel applications in drug development and materials science.

References

- 1. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. vinatiorganics.com [vinatiorganics.com]

- 5. benchchem.com [benchchem.com]

- 6. vinatiorganics.com [vinatiorganics.com]

- 7. This compound | 26537-19-9 [chemicalbook.com]

- 8. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. homework.study.com [homework.study.com]

- 12. youtube.com [youtube.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. www1.udel.edu [www1.udel.edu]

- 19. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Thermal Stability of Methyl 4-tert-butylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Methyl 4-tert-butylbenzoate (MTBB), a key intermediate in the synthesis of pharmaceuticals, UV absorbers, and performance polymers. While specific thermogravimetric and calorimetric data for MTBB is not extensively published, this guide synthesizes information from analogous aromatic esters and established principles of thermal decomposition to provide a robust understanding of its stability profile. This document is intended for researchers, scientists, and drug development professionals who utilize MTBB and require a thorough understanding of its behavior at elevated temperatures to ensure process safety, product purity, and optimal reaction conditions. We will explore the theoretical underpinnings of its thermal decomposition, outline validated experimental protocols for its analysis, and discuss the implications of its stability in various industrial applications.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound (CAS: 26537-19-9) is a versatile aromatic ester with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol .[1][2] Its chemical structure, featuring a stable benzene ring, a methyl ester group, and a bulky tert-butyl substituent, imparts unique properties that are leveraged across several industries. Notably, it serves as a critical precursor in the production of avobenzone, a widely used UVA filter in sunscreens.[3][4] Furthermore, its role as a modifier for alkyd resins and a heat stabilizer for PVC underscores the importance of its thermal behavior.[2]

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or end-use. For drug development professionals, understanding the thermal decomposition profile of an intermediate like MTBB is paramount for preventing the formation of impurities that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API). In the polymer and coatings industry, the thermal stability of additives directly impacts the durability and performance of the final product.

This guide will delve into the factors influencing the thermal stability of MTBB, the analytical techniques used to assess it, and the potential decomposition pathways based on the chemistry of aromatic esters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of MTBB is essential before exploring its thermal stability. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H16O2 | [1] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 122-124 °C at 9 mmHg | [6] |

| Flash Point | > 113 °C (> 230 °F) | [2][7] |

| Density | 0.995 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | [2] |

Theoretical Framework for the Thermal Decomposition of Aromatic Esters

The thermal decomposition of aromatic esters like this compound is a complex process that can proceed through several potential pathways. The stability of the molecule is primarily dictated by the bond dissociation energies of its constituent chemical bonds. The presence of the aromatic ring generally imparts a higher degree of thermal stability compared to aliphatic esters.

Based on studies of similar aromatic esters, the primary sites for thermal cleavage in MTBB are expected to be the ester linkage and the tert-butyl group.[8] The likely decomposition mechanisms include:

-

Ester Pyrolysis (Elimination): For esters with a hydrogen atom on the β-carbon of the alcohol moiety, a concerted elimination reaction (Ei mechanism) can occur to form an alkene and a carboxylic acid. However, in the case of a methyl ester like MTBB, this pathway is not possible due to the absence of a β-hydrogen on the methyl group.

-

Decarboxylation: The loss of carbon dioxide is a common decomposition pathway for carboxylic acids and their derivatives at elevated temperatures. This would involve the cleavage of the C-O bond of the ester and the subsequent loss of CO2 from the resulting carboxyl radical.

-

C-O Bond Homolysis: The homolytic cleavage of the C-O single bond in the ester group would generate a benzoyl radical and a methoxy radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of secondary products.

-

C-C Bond Cleavage of the tert-Butyl Group: The tert-butyl group is susceptible to thermal decomposition, typically through the homolytic cleavage of a C-C bond to form a stable tert-butyl radical and a phenyl radical. The tert-butyl radical can then undergo further reactions, such as disproportionation to isobutylene and isobutane.

The following diagram illustrates the potential primary fragmentation pathways for this compound upon thermal stress.

References

- 1. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 3. vinatiorganics.com [vinatiorganics.com]

- 4. vinatiorganics.com [vinatiorganics.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 26537-19-9,this compound | lookchem [lookchem.com]

- 7. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Occurrence of Substituted Benzoate Esters

Abstract

Substituted benzoate esters represent a diverse class of naturally occurring aromatic compounds with significant roles in ecosystem dynamics and a wide array of applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the natural occurrence of these esters, delving into their biosynthesis, distribution across various biological kingdoms, ecological functions, and notable biological activities. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, purification, and structural elucidation of substituted benzoate esters from natural matrices, intended for researchers, scientists, and drug development professionals.

Introduction: The Chemical Ecology and Industrial Relevance of Substituted Benzoate Esters

Substituted benzoate esters are a class of organic compounds characterized by a benzene ring attached to an ester functional group, with additional functional groups modifying the aromatic ring. These modifications give rise to a vast array of molecules with diverse chemical properties and biological functions. In nature, these esters are key players in chemical communication, defense mechanisms, and reproductive strategies of plants, microorganisms, and insects.

From an industrial perspective, the pleasant aromas and potent biological activities of naturally occurring benzoate esters have made them valuable ingredients in fragrances, flavorings, and preservatives.[1] Moreover, their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, have positioned them as promising lead compounds in drug discovery and development.[2][3]

This guide aims to provide an in-depth exploration of the natural world of substituted benzoate esters, bridging the gap between their ecological significance and their potential for scientific and commercial applications.

Biosynthesis of Substituted Benzoate Esters in Nature

The biosynthesis of substituted benzoate esters in plants and microorganisms is a complex process involving multiple pathways and enzyme families. The core benzoic acid structure is derived from the shikimate pathway, a central metabolic route in plants and microbes for the production of aromatic amino acids.[4][5]

Formation of the Benzoic Acid Backbone